Enhanced BMP Pathway Inhibition by Quinoline Substitution over Pyridine Analogs
The substitution of a 4-pyridine ring with a 4-quinoline ring in the dorsomorphin scaffold significantly enhances BMP signaling inhibition. In a direct SAR study, the 4-quinolinyl analog (which shares the core structure with the target compound) was found to have increased inhibitory activity against SMAD 1/5/8 phosphorylation compared to the 4-pyridinyl parent compound [1]. The study explicitly notes that replacing the pendent 4-pyridine ring with 4-quinoline resulted in 'increased inhibitory activity' [1]. While the paper does not report the exact IC50 values for the unsubstituted 4-(quinolin-4-yl)-1H-pyrazol-5-amine core, it provides a clear class-level inference that the quinoline-containing scaffold is a superior starting point for BMP inhibitor development [1].
| Evidence Dimension | BMP signaling pathway inhibition potency |
|---|---|
| Target Compound Data | 4-quinolin-4-yl-1H-pyrazol-3-ylamine (compound 10), identified as having increased inhibitory activity |
| Comparator Or Baseline | Dorsomorphin (4-pyridinyl analog) |
| Quantified Difference | Increased inhibitory activity (qualitative assessment based on SAR study) |
| Conditions | C2C12 cell-based BMP signaling assay measuring SMAD 1/5/8 phosphorylation |
Why This Matters
This directly informs procurement for projects targeting BMP-related diseases (e.g., FOP, anemia) by identifying a privileged scaffold over a cheaper pyridine analog.
- [1] Cuny, G.D., et al. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 4388-4392. View Source
